3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-3-1-7(11)10-4-2-6(9)5-10/h6H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNUHSKFGMYASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing the pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with its targets, leading to various changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrolidine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Activity
3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific protein kinases such as Janus Kinase 3 (JAK3). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrrolidine moiety and a nitrile functional group, which are critical for its biological activity. The presence of the nitrile group is particularly significant as it has been shown to enhance binding affinity to target proteins.
Research indicates that this compound acts primarily as an inhibitor of JAK3, a key enzyme involved in the signaling pathways of various cytokines. This inhibition can lead to reduced inflammatory responses, making it a candidate for treating autoimmune diseases.
Table 1: Summary of Biological Activity
| Activity | Target | IC50 Value | Remarks |
|---|---|---|---|
| JAK3 Inhibition | Janus Kinase 3 | 130 nM | Significant anti-inflammatory effects |
| GSK-3β Inhibition | Glycogen Synthase Kinase 3β | Not specified | Potential for metabolic regulation |
| Other Kinases | Various | Variable | Broad spectrum activity noted |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Rheumatoid Arthritis Study : A study demonstrated that the compound effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting JAK3 activity, leading to decreased inflammatory cytokine production .
- Cancer Treatment Research : In vitro studies indicated that this compound exhibited cytotoxic effects against certain cancer cell lines by modulating kinase activity, which is crucial for cancer cell proliferation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests good metabolic stability, which is essential for therapeutic efficacy. Toxicological assessments have shown that while the compound is generally well-tolerated at therapeutic doses, further studies are needed to fully understand its safety profile in long-term use.
Comparison with Similar Compounds
Structural Features :
- The nitrile group (C≡N) at the terminal position enhances electrophilicity, enabling nucleophilic additions.
- The 3-aminopyrrolidine ring introduces chirality and hydrogen-bonding capacity, critical for biological interactions .
Comparison with Structural Analogs
The following section compares 3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile with structurally similar compounds, focusing on substituents, physicochemical properties, reactivity, and biological activity.
Substituent Variations and Heterocyclic Modifications
Key Observations :
- Replacement of pyrrolidine with piperidine (e.g., 3b) increases ring size, altering steric effects and solubility .
- Pyrazole-substituted analogs (e.g., compound from ) prioritize electrophilic reactivity for cyclization reactions.
- Tofacitinib exemplifies a pharmaceutically optimized derivative, where the pyrrolidine is fused with a pyrrolopyrimidine system to enhance target binding .
Physicochemical Properties
Solubility and Stability :
- This compound is polar due to the amino group but less water-soluble than its citrate salt derivatives (e.g., Tofacitinib citrate has aqueous solubility of 2.9 mg/mL) .
- Piperidine analogs (e.g., 3b) exhibit higher lipophilicity due to the absence of polar substituents, favoring membrane permeability .
Thermal and Spectral Data :
Mechanistic Insights :
- Aminopyrrolidine vs. Piperidine: The smaller pyrrolidine ring in this compound allows tighter binding to enzyme active sites compared to piperidine analogs .
- Electron-Withdrawing Groups : Nitriles stabilize transition states in cycloaddition reactions, a trait exploited in microwave-assisted syntheses ().
Preparation Methods
3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile contains a pyrrolidine ring substituted with an amino group and a 3-oxopropanenitrile moiety. The key synthetic challenges include selective amination of the pyrrolidine nitrogen, introduction of the oxopropanenitrile group, and maintaining stereochemical integrity when chiral centers are involved.
General Synthetic Strategies
The preparation of this compound typically involves:
- Starting from protected 3-aminopyrrolidine derivatives to control reactivity.
- Nucleophilic substitution or coupling reactions to attach the 3-oxopropanenitrile fragment.
- Deprotection steps to yield the free amine.
- Purification by chromatography or crystallization to obtain high purity.
Detailed Preparation Methods
Protection of 3-Aminopyrrolidine
A common preliminary step is the protection of the amino group on 3-aminopyrrolidine to prevent side reactions during subsequent steps.
This step uses a controlled addition of (Boc)2O and base to selectively protect the pyrrolidine nitrogen, avoiding over-protection.
Coupling with 3-Oxopropanenitrile Moiety
The attachment of the 3-oxopropanenitrile group can be achieved via nucleophilic substitution or condensation reactions involving appropriate electrophilic precursors.
- Example: Reaction of protected 3-aminopyrrolidine with 3-oxopropanenitrile derivatives under mild conditions to form the desired amide or amine linkage.
Although direct detailed procedures for this exact coupling are limited in the sources, analogous quinoline derivatives bearing the this compound moiety have been prepared via such methods.
Deprotection and Purification
After coupling, the Boc protecting group is removed under acidic conditions or by treatment with appropriate reagents to yield the free amine.
- Typical deprotection involves treatment with 1 N HCl or trifluoroacetic acid at low temperature.
- The product is purified by extraction, ion-exchange chromatography, or silica gel column chromatography.
Representative Experimental Procedures
Reaction Conditions and Catalysts
- Bases: Potassium hydroxide, potassium phosphate, sodium tert-butoxide used for deprotonation or maintaining pH.
- Solvents: Methanol, toluene, ethylene glycol are common.
- Catalysts: Copper(I) iodide and palladium complexes (e.g., tris-(dibenzylideneacetone)dipalladium(0)) facilitate coupling reactions involving aryl halides and amines, which can be adapted for pyrrolidine derivatives.
- Temperature: Reactions typically performed at room temperature to reflux (20°C to 100°C), depending on step.
Analytical Data and Purity
- NMR Spectroscopy: 1H NMR data confirm structure and purity; typical chemical shifts for pyrrolidine protons and Boc groups are reported.
- Optical Purity: Enantiomeric excess (ee) maintained at >99% in protected intermediates.
- Yields: Vary from moderate (40%) to high (82%) depending on step and conditions.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | (Boc)2O, KOH, MeOH, 15–20°C, pH 11.8–12.2, 1 h | 81.7 | High purity, optical retention |
| 2 | Coupling | 3-oxopropanenitrile derivative, Pd or Cu catalyst, toluene/MeOH, reflux or rt | 40–70 (estimated) | Catalyst and base dependent |
| 3 | Deprotection | Acidic hydrolysis (1 N HCl), 0°C, extraction | ~78 | Purification by chromatography |
Research Findings and Notes
- The selective Boc protection of 3-aminopyrrolidine is crucial to avoid multiple substitutions and to maintain stereochemistry.
- The use of copper(I) iodide and palladium catalysts enables efficient coupling reactions with aryl halides or electrophiles, which can be adapted for the attachment of the 3-oxopropanenitrile fragment.
- Reaction pH and temperature control are critical for optimizing yields and minimizing by-products.
- Purification techniques such as ion-exchange resin treatment and silica gel chromatography are effective for isolating the target compound with high purity.
- Patent literature indicates the use of related quinoline derivatives bearing this moiety, suggesting that similar synthetic routes involving nucleophilic substitution and amide bond formation are applicable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
